4-(2-Hydrazino-2-oxoethoxy)benzoic acid

Description

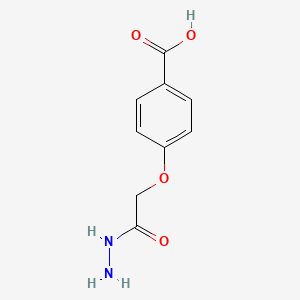

4-(2-Hydrazino-2-oxoethoxy)benzoic acid is a benzoic acid derivative featuring a hydrazino-oxoethoxy substituent at the para position. This compound combines a carboxylic acid group with a hydrazine-linked carbonyl moiety, making it structurally unique.

Properties

Molecular Formula |

C9H10N2O4 |

|---|---|

Molecular Weight |

210.19 g/mol |

IUPAC Name |

4-(2-hydrazinyl-2-oxoethoxy)benzoic acid |

InChI |

InChI=1S/C9H10N2O4/c10-11-8(12)5-15-7-3-1-6(2-4-7)9(13)14/h1-4H,5,10H2,(H,11,12)(H,13,14) |

InChI Key |

JTPHAWTXXACFMM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCC(=O)NN |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic Acid

- Structure: Features an azetidinone (β-lactam) ring fused to benzoic acid.

- Synthesis: Prepared via condensation of 4-[(4-nitrobenzylidene)amino]benzoic acid with chloroacetyl chloride in the presence of triethylamine .

2-(2-Ethoxy-2-oxoacetamido)benzoic Acid

- Structure : Contains an ethoxy-oxoacetamido group at the ortho position.

- Crystallography : Exhibits planar geometry stabilized by O–H⋯O and C–H⋯O hydrogen bonds .

- Key Differences: The ester (ethoxy) group may enhance solubility in non-polar solvents compared to the hydrazino group.

2-(4′-Hydroxyphenylazo)benzoic Acid

- Structure: Azo-linked phenolic benzoic acid derivative.

- Applications : Used as a dye and analytical ligand due to its strong absorbance in UV-vis spectra .

- Key Differences: The azo group enables conjugation and colorimetric properties, whereas the hydrazino-oxoethoxy group may favor chelation or coordination chemistry.

Physicochemical Properties

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.